molecular formula C17H19NO3S B288331 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether

Cat. No.: B288331
M. Wt: 317.4 g/mol
InChI Key: QSEDCERMDDWXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a sulfonyl group attached to an indole ring, which is further substituted with ethoxy and methyl groups. Its molecular formula is C17H21NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether typically involves multiple steps. One common method starts with the preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride, which is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The indole ring can interact with various receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenyl ethyl ether is unique due to its specific combination of functional groups and the indole ring structure. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H19NO3S/c1-3-21-17-9-8-15(12-13(17)2)22(19,20)18-11-10-14-6-4-5-7-16(14)18/h4-9,12H,3,10-11H2,1-2H3

InChI Key

QSEDCERMDDWXOB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.